2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane
Description
Structure
3D Structure
Properties
CAS No. |
142057-93-0 |
|---|---|
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
2-cyclohexyl-2-methyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C10H20O2Si/c1-13(11-8-5-9-12-13)10-6-3-2-4-7-10/h10H,2-9H2,1H3 |
InChI Key |
AORUPCISLSIKAX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OCCCO1)C2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane and Analogues
Direct Cyclization Approaches
Direct cyclization methods represent the most straightforward pathway to 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane, typically involving the condensation of a 1,3-diol with a suitable organosilane.
The reaction of a 1,3-diol with an organosilane is a fundamental method for the formation of 1,3,2-dioxasilinanes. In the specific case of this compound, this would involve the reaction of a suitable 1,3-diol with cyclohexyl(methyl)dihalo- or cyclohexyl(methyl)dialkoxysilane. While direct literature on this specific molecule is scarce, the general principle is well-established for the synthesis of similar cyclic acetals. organic-chemistry.org For instance, methods for forming methylene (B1212753) acetals from 1,3-diols using reagents like methoxymethylphenylsulfide highlight the feasibility of such cyclizations. organic-chemistry.org
A general representation of this direct cyclization is as follows:
This reaction is typically driven by the formation of a stable cyclic silyl (B83357) ether.
The efficiency of the direct cyclization is often dependent on the catalyst and reaction conditions employed. For analogous reactions forming cyclic acetals, mild and efficient methods have been developed. organic-chemistry.org For example, the use of catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to be highly effective for the preparation of cyclic acetals under mild conditions. organic-chemistry.org While specific catalysts for the synthesis of this compound are not detailed in the provided results, it is reasonable to infer that similar Lewis acidic or protic acid catalysts would be effective in promoting the condensation between the 1,3-diol and the organosilane. The choice of solvent and temperature would also be crucial in optimizing the yield and minimizing side reactions.
Indirect Synthetic Pathways and Precursor Derivatization
Indirect methods provide alternative routes to the 1,3,2-dioxasilinane core structure, often involving the cyclization of a pre-formed precursor.
Intramolecular hydrosilylation is a powerful technique for the formation of cyclic silicon-containing compounds. nih.gov This method involves the cyclization of an unsaturated alkoxysilane, where a silicon-hydride bond adds across a carbon-carbon double or triple bond within the same molecule. nih.gov For the synthesis of a dioxasilinane structure, a relevant precursor would be an allyloxy- or homoallyloxy-substituted silane (B1218182).
A study by an undisclosed research group demonstrated that the catalyst tris(pentafluorophenyl)borane, B(C6F5)3, effectively promotes the regio- and stereoselective cyclization of unsaturated alkoxysilanes to generate oxasilinanes. nih.gov This methodology could be extended to the synthesis of dioxasilinane structures. The process can also be performed as a tandem reaction, starting from an alkenol, which first undergoes silylation followed by intramolecular hydrosilylation. nih.gov
| Catalyst | Substrate Type | Product Type | Selectivity |
| B(C6F5)3 | Unsaturated alkoxysilanes | Oxasilinanes, Oxasilepanes | High regio- and stereoselectivity nih.gov |
| TBAT | β-hydroxyketones | Dioxasilinanes | Diastereoselective (syn or anti depending on reaction order) wwu.edu |
Table 1: Catalyst Systems in Hydrosilylation for Dioxasilinane and Analogue Synthesis
The stereochemical outcome of such cyclizations can often be controlled. For instance, in tetra-n-butylammonium triphenyldifluorosilicate (TBAT)-catalyzed hydrosilylations of β-hydroxyketones, the formation of either syn- or anti-dioxasilinanes can be directed by the order of reactivity: silyl etherification followed by intramolecular hydrosilylation leads to the anti-product, while intermolecular carbonyl hydrosilylation followed by dehydrogenative etherification yields the syn-product. wwu.edu
While not directly detailed in the provided search results, silanoxyiodination reactions represent another potential indirect pathway. This type of reaction would likely involve the cyclization of an unsaturated alcohol initiated by an iodonium (B1229267) species and a silane. The general principle involves the activation of the double bond by the iodine source, followed by nucleophilic attack by the hydroxyl group and subsequent trapping of the resulting intermediate with a silicon-based electrophile to form the cyclic silyl ether.
Regioselective and Chemoselective Synthetic Strategies
The synthesis of complex molecules containing the 1,3,2-dioxasilinane moiety often requires high levels of regioselectivity and chemoselectivity. Regioselectivity, in the context of direct cyclization, would involve the selective reaction of the organosilane with a specific 1,3-diol in the presence of other hydroxyl groups. In intramolecular hydrosilylation, regioselectivity pertains to the specific double bond that the Si-H bond adds across.
Chemoselectivity is crucial when other reactive functional groups are present in the starting materials. For example, in the synthesis of dioxasilinanes from β-hydroxyketones, the catalyst system must selectively promote either the silylation of the hydroxyl group or the hydrosilylation of the ketone carbonyl. wwu.edu The development of catalyst systems that can achieve high levels of both regioselectivity and chemoselectivity is a key focus in modern synthetic chemistry.
Control over Silicon-Oxygen Bond Formation
The construction of the 1,3,2-dioxasilinane ring is fundamentally a process of forming two silicon-oxygen (Si-O) bonds. The control over this transformation is crucial for achieving high yields and avoiding unwanted side products, such as linear polymers. The Si-O bond is notably strong and its formation is a thermodynamically favorable process. wikipedia.org The primary synthetic route involves the reaction of a 1,3-diol with a diorganodichlorosilane, in this specific case, cyclohexy(methyl)dichlorosilane.
The reaction proceeds via nucleophilic attack by the hydroxyl groups of the diol on the electrophilic silicon center, with the concomitant elimination of hydrogen chloride (HCl). To drive the reaction to completion, a stoichiometric amount of a base, such as pyridine (B92270) or triethylamine, is typically added to act as an acid scavenger.
Key factors influencing the control over Si-O bond formation include:
The Nature of the Silicon Precursor: The reactivity of the silicon electrophile is paramount. Dichlorosilanes are common due to their commercial availability and appropriate reactivity. The nature of the substituents on the silicon atom can also influence the reaction rate.
Reaction Conditions: The formation of the cyclic dioxasilinane is favored over intermolecular polymerization under high dilution conditions, which promote intramolecular cyclization.
Catalysis: Novel catalytic systems have been developed to facilitate the formation of the dioxasilinane ring system. For instance, tetra-n-butylammonium triphenyldifluorosilicate (TBAT) has been shown to catalyze the hydrosilylation of β-hydroxyketones, which directly yields dioxasilinane intermediates. wwu.edu This approach combines the reduction of a ketone and the protection of the resulting 1,3-diol in a single, efficient step.
The unique electronic properties of the Si-O bond contribute to the characteristics of the resulting heterocycle. Unlike the analogous C-O-C linkage in 1,3-dioxanes, the Si-O-C bond angle is more flexible. This is partly explained by hyperconjugative interactions, where the oxygen lone pairs (nO) donate into the silicon-containing antibonding orbitals (σ*), which influences the conformational behavior of the ring system. researchgate.net
| β-Hydroxy Ketone Substrate | Hydrosilane | Catalyst | Product | Yield |
|---|---|---|---|---|
| 1-hydroxy-1,3-diphenylbutan-2-one | Ph2SiH2 | TBAT | 2,2,4,6-tetraphenyl-1,3,2-dioxasilinane | 85% |
| 4-hydroxy-4-phenylbutan-2-one | Ph2SiH2 | TBAT | 4-methyl-2,2,6-triphenyl-1,3,2-dioxasilinane | 91% |
Stereocontrol in Ring Closure Reactions
Stereocontrol is a critical aspect of synthesizing this compound, especially when the carbon backbone of the 1,3-diol precursor contains stereocenters. The silicon atom in the target molecule is itself a stereocenter, being attached to four different groups (oxygen, oxygen, cyclohexyl, and methyl). Consequently, the reaction of a chiral 1,3-diol with cyclohexy(methyl)dichlorosilane can result in the formation of diastereomers.
The stereochemical outcome of the ring closure is primarily substrate-controlled. The pre-existing stereochemistry of the 1,3-diol dictates the relative stereochemistry of the substituents on the newly formed dioxasilinane ring. The cyclization reaction with dichlorosilanes generally proceeds with retention of configuration at the carbon stereocenters. The 1,3,2-dioxasilinane ring typically adopts a stable chair conformation, and the substituents will orient themselves to minimize steric interactions.
Therefore, achieving high diastereoselectivity in the final product relies on the stereoselective synthesis of the 1,3-diol starting material. Significant research has been devoted to the diastereoselective synthesis of 1,3-diols, which are then used to form the dioxasilinane ring.
Substrate-Directed Reductions: A common strategy involves the stereoselective reduction of a β-hydroxy ketone. The resident hydroxyl group directs the approach of the reducing agent to the ketone, leading to a predominance of the syn- or anti-1,3-diol, which can then be cyclized. The hydrosilylation of β-hydroxyketones, for example, can proceed with high diastereoselectivity to form the corresponding dioxasilinanes directly. wwu.edu
Multi-component Reactions: Highly convergent methods have been developed to access stereodefined 1,3-diols. A titanium-mediated reductive coupling of propargylic alcohols with aldehydes or ketones has been shown to produce syn-1,3-diols with excellent diastereoselectivity. nih.gov These diols are ideal precursors for synthesizing stereochemically pure dioxasilinanes.
Intramolecular Hydrosilylation: Another powerful technique for stereocontrolled synthesis involves intramolecular hydrosilylation. A homoallylic alcohol can be protected with a hydrosilyl group, and a subsequent platinum-catalyzed intramolecular cyclization can form a five-membered ring with high syn stereoselectivity. nih.gov This principle can be extended to the formation of six-membered rings, where the stereochemistry is controlled during the ring-forming step.
The choice of synthetic route to the 1,3-diol precursor is thus the most critical factor in controlling the final stereochemistry of the this compound product.
| Propargylic Alcohol | Aldehyde/Ketone | Product (syn-1,3-diol) | Yield | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| 1-phenylprop-2-yn-1-ol | Benzaldehyde | 1,3-diphenylpropane-1,3-diol | 85% | >20:1 |
| 1-phenylprop-2-yn-1-ol | Cyclohexanecarbaldehyde | 1-cyclohexyl-3-phenylpropane-1,3-diol | 82% | >20:1 |
| 1-phenylprop-2-yn-1-ol | Isobutyraldehyde | 4-methyl-1-phenylpentane-1,3-diol | 88% | >20:1 |
Mechanistic Investigations of 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane Formation
Elucidation of Reaction Mechanisms in Cyclic Silyl (B83357) Ether Synthesis
The formation of 2-cyclohexyl-2-methyl-1,3,2-dioxasilinane typically proceeds via the reaction of a 1,3-diol with a di-substituted silane (B1218182), such as cyclohexyl(methyl)dichlorosilane or a related reactive silicon species. The fundamental reaction is an intramolecular cyclization that establishes two new silicon-oxygen bonds.
The general synthesis of cyclic silyl ethers can be approached through several mechanistic pathways. One common method involves the reaction of a diol with a silylating agent in the presence of a base. The base deprotonates the hydroxyl groups of the 1,3-diol, creating nucleophilic alkoxides that subsequently attack the electrophilic silicon center of the silylating agent in a stepwise or concerted fashion.
An alternative and mechanistically distinct approach involves the intramolecular hydrosilylation of a β-hydroxy ketone. This reaction, often catalyzed, proceeds through the formation of a silyl ether at the hydroxyl group, followed by an intramolecular hydride transfer from the silicon to the ketone's carbonyl carbon. This creates the second Si-O bond and completes the cyclization. For instance, the treatment of β-hydroxy ketones with diphenylsilane (B1312307) in the presence of a catalyst like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) has been shown to produce dioxasilinanes. chemrxiv.org A proposed mechanism for this transformation involves the initial formation of a silyl ether, which then undergoes an intramolecular carbonyl hydrosilylation. chemrxiv.org This process is believed to proceed through a six-membered chair-like transition state. chemrxiv.org
The reaction diastereoselectivity is often high, which is consistent with an intramolecular hydride delivery mechanism. chemrxiv.org This general mechanism can be extrapolated to the formation of this compound, where a suitable β-hydroxy ketone precursor would be required.
| Reactants | Catalyst/Reagent | Product | Key Mechanistic Feature |
| 1,3-Propanediol (B51772) derivative | Cyclohexyl(methyl)dichlorosilane, Base | This compound | Stepwise or concerted nucleophilic substitution |
| β-Hydroxy ketone | Cyclohexyl(methyl)silane, Catalyst (e.g., TBAT) | This compound | Intramolecular carbonyl hydrosilylation |
Role of Catalysis in Dioxasilinane Cyclization (e.g., Copper-Catalyzed Si-O Coupling)
While many silyl ether formations can proceed with simple acid or base catalysis, transition metal catalysis offers alternative pathways with potentially higher efficiency and selectivity. Copper catalysis, in particular, has been extensively studied for the formation of C-O bonds and can be conceptually applied to Si-O bond formation in dioxasilinane synthesis.
Copper-catalyzed cross-coupling reactions provide a powerful tool for the formation of various chemical bonds. In the context of Si-O coupling, a plausible mechanism would involve the oxidative addition of a silylating agent to a Cu(I) catalyst, followed by reaction with an alcohol or alkoxide and subsequent reductive elimination to form the Si-O bond and regenerate the catalyst. While direct copper-catalyzed intramolecular cyclization to form this compound from a 1,3-diol and a silylating agent is not extensively documented, analogous copper-catalyzed C-O coupling reactions with diols have been reported to yield cyclic ethers. nih.gov
For example, a copper(II)-catalyzed C-O cross-coupling reaction between aryl bromides and aliphatic diols has been developed, where the diol can act as a reactant, ligand, and solvent. nih.gov This suggests the feasibility of a copper-catalyzed system for promoting the intramolecular Si-O bond formations required for dioxasilinane synthesis. The catalytic cycle would likely involve the coordination of the diol to the copper center, facilitating the intramolecular attack on the silicon electrophile.
| Catalyst System | Proposed Mechanistic Role | Potential Advantage |
| Copper(I) or Copper(II) salts | Facilitates Si-O bond formation via oxidative addition/reductive elimination cycle | Milder reaction conditions, potential for stereocontrol |
| Lewis Acids (e.g., BF₃·OEt₂) | Activates the silylating agent towards nucleophilic attack | Can promote cyclization where uncatalyzed reaction is slow |
| Tetrabutylammonium difluorotriphenylsilicate (TBAT) | Promotes intramolecular carbonyl hydrosilylation | High diastereoselectivity in the reduction of β-hydroxy ketones |
Intermediates and Transition State Analysis in Ring-Forming Reactions
The formation of a six-membered ring, such as in this compound, is generally favored thermodynamically. The analysis of intermediates and transition states provides insight into the reaction kinetics and stereochemical outcome.
In the base-catalyzed reaction of a 1,3-diol with a dichlorosilane (B8785471), the reaction likely proceeds through a mono-silylated intermediate. This intermediate, a chlorosilyl ether, would then undergo a second, intramolecular nucleophilic attack by the remaining hydroxyl group to close the ring. The transition state for this ring-closing step is expected to adopt a chair-like conformation to minimize steric interactions between the substituents on the forming ring and the silicon atom.
For the intramolecular hydrosilylation of a β-hydroxy ketone, the transition state is also proposed to be a six-membered chair-like structure. chemrxiv.org This model is supported by the observed high diastereoselectivity in related reactions. The stereochemistry of the final diol product (after hydrolysis of the dioxasilinane) is dictated by the facial selectivity of the hydride transfer to the carbonyl group, which is controlled by the steric and electronic nature of the substituents on the silicon atom and the carbon backbone.
Computational studies on related ring-forming reactions have been instrumental in elucidating the energetic profiles of various possible transition states. For the formation of this compound, theoretical calculations could predict the most favorable reaction pathway and the geometry of the transition state, offering a deeper understanding of the factors controlling the reaction's efficiency and selectivity. The stability of potential pentacoordinate or hexacoordinate silicon intermediates could also be assessed through such studies. thieme-connect.com
| Reaction Pathway | Key Intermediate | Transition State Geometry |
| Base-catalyzed cyclization of 1,3-diol | Mono-silylated chlorosilyl ether | Chair-like |
| Catalytic intramolecular hydrosilylation | Silyl ether of β-hydroxy ketone | Chair-like |
Stereochemical Aspects and Chiral Synthesis of 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane
Diastereoselectivity in Dioxasilinane Synthesis
The formation of the 1,3,2-dioxasilinane ring from a 1,3-diol and a dihalosilane, such as dichloro(cyclohexyl)methylsilane, proceeds with the retention of the stereochemistry of the diol. Consequently, the diastereoselectivity of the final product is determined during the synthesis of the 1,3-diol precursor. Reliable stereoselective strategies are crucial for obtaining specific diastereomers of the diol. acs.org
One of the most prevalent methods for achieving high diastereoselectivity is the reduction of β-hydroxy ketones. acs.org This approach is particularly powerful because it allows for a diastereodivergent synthesis, meaning either the syn- or anti-1,3-diol can be selectively produced from a single β-hydroxy ketone by choosing the appropriate reducing agent. acs.org For example, chelation-controlled reductions often lead to syn-diols, while non-chelating reducing agents may favor the formation of anti-diols.
Another strategy involves the substrate-induced diastereoselective bromocarboxylation to produce chiral syn-1,3-diols. researchgate.net The selection of the synthetic route to the 1,3-diol is therefore the critical step in controlling the relative stereochemistry of the substituents on the resulting 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane ring.
Table 1: Methods for Diastereoselective Synthesis of 1,3-Diol Precursors
| Method | Target Diastereomer | Key Features |
|---|---|---|
| Diastereoselective Reduction of β-Hydroxy Ketones | syn or anti | Diastereodivergent; outcome depends on the choice of reducing agent. acs.org |
| Narasaka-Prasad Reduction | syn | Employs cryogenic conditions and is widely used in industry. researchgate.net |
| Substrate-Induced Bromocarboxylation | syn | Offers a high degree of diastereoselectivity based on the substrate's existing stereochemistry. researchgate.net |
Enantioselective Approaches to Chiral Dioxasilinane Frameworks
Creating enantiomerically pure this compound hinges on the use of enantiomerically enriched 1,3-diol precursors. Catalytic kinetic resolution and asymmetric synthesis are primary methods for accessing these crucial chiral building blocks. acs.orgnih.gov
Kinetic resolution is a powerful technique for separating enantiomers of racemic 1,3-diols. acs.orgnih.gov This method relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.
A notable non-enzymatic method is the kinetic resolution of acyclic 1,3-diols through a copper-catalyzed regioselective dehydrogenative Si-O coupling. acs.orgacs.org In this process, an in situ-formed copper-hydride (Cu-H) catalyst, in conjunction with a chiral ligand, facilitates the enantioselective silylation of just one of the two hydroxyl groups in the diol. acs.org This methodology effectively resolves a wide range of anti-1,3-diols with good to excellent selectivity. acs.org The choice of hydrosilane is critical for achieving both high reactivity and selectivity. acs.org
Enzymatic methods are also widely employed. For instance, lipase-catalyzed kinetic resolution can provide optically active compounds with high enantioselectivity. nih.govorganic-chemistry.org These biocatalytic approaches are valued for their high efficiency and specificity under mild reaction conditions.
The success of many asymmetric syntheses, including the kinetic resolution of 1,3-diols, depends heavily on the design of the chiral ligand. nih.gov These ligands coordinate to a metal center, creating a chiral environment that influences the reaction's stereochemical outcome. nih.gov
For the copper-catalyzed kinetic resolution of 1,3-diols, ligands such as (R,R)-Ph-BPE have proven effective. acs.orgacs.org In recent years, there has been a shift from traditional C2-symmetric ligands to nonsymmetrical modular ligands, such as P,N-ligands (e.g., PHOX ligands), which have often shown superior performance in various metal-catalyzed reactions. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for a specific transformation. nih.gov Chiral bis(imidazoline) and bis(oxazoline) ligands have also been successfully used in copper-catalyzed asymmetric reactions. nih.gov
Table 2: Examples of Chiral Ligands in Asymmetric Synthesis
| Ligand Type | Example | Application |
|---|---|---|
| C2-Symmetric Diphosphine | (R,R)-Ph-BPE | Cu-catalyzed kinetic resolution of 1,3-diols. acs.org |
| Bis(oxazoline) | Thiophene-based bis(oxazoline) | Cu-catalyzed asymmetric Friedel–Crafts alkylation. nih.gov |
Conformational Analysis of the 1,3,2-Dioxasilinane Ring System
The six-membered 1,3,2-dioxasilinane ring, similar to cyclohexane (B81311) and other heterocyclic analogues like 1,3,2-dioxaphosphorinanes, is not planar. It adopts puckered conformations to relieve angular and torsional strain. researchgate.netwikipedia.org The most stable and common conformation for these rings is the chair form. researchgate.net However, other conformations, such as twist-boat, are also possible and can exist in equilibrium, particularly in substituted or fused ring systems. researchgate.netnih.gov
For this compound, the conformational preference is dictated by the steric and stereoelectronic effects of the substituents on the ring. The bulky cyclohexyl group and the methyl group are attached to the silicon atom. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky groups prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. wikipedia.org
The conformation of the dioxasilinane ring is also influenced by the conformation of the 1,3-diol precursor from which it was formed. researchgate.net The initial orientation of the groups within the heterocyclic ring framework is often established during the cyclization reaction. researchgate.net The final, most stable conformation is then a result of minimizing steric hindrance and optimizing stereoelectronic interactions within the newly formed ring. researchgate.net In some cases, the fusion of a cyclohexane ring to a heterocyclic system can lock the molecule into a less common conformation. researchgate.netpacific.edu
Table 3: Common Conformations of Six-Membered Rings
| Conformation | Relative Energy | Key Feature |
|---|---|---|
| Chair | Lowest | Staggered arrangement of all bonds, minimizing torsional strain. wikipedia.org |
| Twist-Boat | Intermediate | More flexible than the chair form; avoids flagpole interactions of the pure boat. wikipedia.org |
| Boat | Higher | Eclipsed bonds and flagpole interactions lead to higher energy. wikipedia.org |
Advanced Spectroscopic and Structural Characterization of 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si NMR)
Specific ¹H, ¹³C, and ²⁹Si NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane are not reported in the reviewed literature. Such data would be essential for confirming the molecular structure by identifying the chemical environment of each nucleus. For instance, ¹H NMR would define the proton environments of the methyl and cyclohexyl groups, as well as the propanedioxy portion of the dioxasilinane ring. ¹³C NMR would provide information on the carbon skeleton, and ²⁹Si NMR would be crucial for characterizing the silicon center.
Application of Advanced NMR Techniques for Stereochemical Assignment
There are no published studies employing advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), or HMBC (Heteronuclear Multiple Bond Correlation), for the stereochemical assignment of this compound. These techniques would be necessary to determine the relative stereochemistry, such as the orientation of the cyclohexyl and methyl substituents on the silicon atom relative to the conformation of the six-membered dioxasilinane ring.
Mass Spectrometry Techniques (e.g., HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) data, which would provide an exact mass measurement to confirm the elemental composition of this compound, is not available. Furthermore, no electron ionization (EI) or other mass spectrometry fragmentation studies have been found, which would otherwise offer insight into the compound's structure and stability under ionization conditions.
X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure
A crystallographic study using single-crystal X-ray diffraction has not been reported for this compound. Consequently, definitive information on its solid-state structure, including bond lengths, bond angles, torsional angles, and the absolute configuration of any chiral centers, remains undetermined. Such an analysis would provide unequivocal proof of the molecular geometry and intermolecular interactions in the crystalline state.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Detailed Infrared (IR) and Raman spectroscopic data for this compound are absent from the scientific literature. These techniques would be utilized to identify characteristic vibrational modes of the functional groups present, such as the Si-O, C-O, C-C, and C-H bonds. Analysis of the fingerprint region could also yield information about the conformational properties of the molecule. Without this data, a vibrational analysis cannot be performed.
Computational and Theoretical Studies on 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. For a compound like 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane, DFT calculations would be instrumental in elucidating the mechanisms of its formation and reactions. For instance, the reaction of a cyclohexyl(methyl)disubstituted silane (B1218182) precursor with 1,3-propanediol (B51772) to form the 1,3,2-dioxasilinane ring could be modeled.
DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This allows for a detailed, step-by-step understanding of how bonds are broken and formed. For example, in a hydrolysis reaction, which is a common degradation pathway for silyl (B83357) ethers, DFT could model the approach of a water molecule, the coordination to the silicon center, and the subsequent cleavage of the Si-O bond. The calculated energy barriers for different proposed pathways can help determine the most likely mechanism.
Conformational Preferences and Ring Dynamics via Molecular Modeling
The six-membered 1,3,2-dioxasilinane ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of bulky substituents like a cyclohexyl group and a methyl group on the silicon atom introduces significant steric considerations that influence the conformational equilibrium.
Molecular modeling techniques, including both molecular mechanics and quantum mechanical methods, are employed to determine the relative stabilities of these conformers. By calculating the potential energy of different spatial arrangements, researchers can identify the lowest energy (most stable) conformation. For this compound, it is anticipated that a chair conformation would be predominant, as is common for six-membered rings. However, the axial or equatorial positioning of the cyclohexyl and methyl groups on the silicon atom would lead to different chair conformers with distinct energies. The large cyclohexyl group would likely prefer an equatorial position to minimize steric hindrance.
Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ring, showing how it flexes and interconverts between different conformations over time.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and validate experimental spectra. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the theoretical ¹H, ¹³C, and ²⁹Si NMR chemical shifts. These predicted values, when compared to experimental data, can aid in the definitive assignment of signals to specific atoms within the molecule. This is particularly useful for complex structures where spectral overlap can make assignments ambiguous.
Similarly, the vibrational frequencies corresponding to IR absorption bands can be computed. These calculations can help assign specific peaks in an experimental IR spectrum to particular molecular vibrations, such as the Si-O-C stretching or the C-H bending modes of the cyclohexyl ring. A comparison of theoretical and experimental spectra serves as a rigorous test of the accuracy of the computational model.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Computational chemistry provides a suite of tools to analyze the distribution of electrons and predict sites of reactivity. For this compound, an analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – is particularly insightful.
The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO indicates the region most susceptible to accepting electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability.
Other reactivity descriptors that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecular surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Atomic charges, calculated using various population analysis schemes, provide a quantitative measure of the charge localized on each atom, further pinpointing reactive sites. For instance, the silicon atom in the 1,3,2-dioxasilinane ring is expected to be an electrophilic center, susceptible to nucleophilic attack.
Applications and Derivatives of 2 Cyclohexyl 2 Methyl 1,3,2 Dioxasilinane in Advanced Materials and Organic Synthesis
Role as a Building Block in Polymer Chemistry (e.g., Silane-Crosslinked Polyolefins)
While direct evidence for the use of 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane in silane-crosslinked polyolefins is not extensively documented in publicly available research, the broader class of silane (B1218182) compounds is crucial in this field. Silane-crosslinking is a common method to improve the properties of polyolefins like polyethylene, enhancing their thermal resistance, tensile strength, and chemical resistance.
The process generally involves grafting a vinyl-functional silane onto the polyolefin backbone, followed by a moisture-curing step where the silane's alkoxy or other hydrolyzable groups react to form a crosslinked network. A compound like this compound could theoretically be modified to incorporate a vinyl or other reactive group, allowing it to participate in such polymerization and crosslinking reactions. The bulky cyclohexyl group and the methyl group on the silicon atom would influence the resulting polymer's properties, potentially affecting its flexibility, thermal stability, and processing characteristics.
Intermediacy in the Synthesis of Complex Organic Molecules
The 1,3,2-dioxasilinane ring system can serve as a key intermediate in the synthesis of complex organic molecules. These structures are cyclic silyl (B83357) acetals formed from the reaction of a disubstituted dichlorosilane (B8785471) (such as cyclohexyl(methyl)dichlorosilane) with a 1,3-diol. This reaction establishes a protected 1,3-diol system that is stable under various conditions, allowing for chemical modifications on other parts of the molecule.
The stability and selective cleavage of the dioxasilinane ring make it a valuable tool for synthetic chemists. The specific substituents on the silicon atom—in this case, a cyclohexyl and a methyl group—can fine-tune the stability and reactivity of the protecting group. For instance, bulkier groups on the silicon can enhance steric hindrance, potentially influencing the stereochemical outcome of subsequent reactions.
Utilization of the 1,3,2-Dioxasilinane Moiety as a Protecting Group or Synthetic Handle
The most prominent role of the 1,3,2-dioxasilinane moiety in organic synthesis is as a protecting group for 1,3-diols. synarchive.com Protecting groups are essential for preventing reactive functional groups, such as diols, from undergoing unwanted reactions during a multi-step synthesis. The 1,3,2-dioxasilinane ring effectively masks the two hydroxyl groups of a 1,3-diol.
The formation of a cyclic silyl acetal (B89532) like this compound is typically achieved by reacting the diol with a corresponding dichlorosilane in the presence of a base. The stability of this protecting group is a key advantage. It is generally robust under basic, reductive, and some oxidative conditions, yet it can be cleaved under specific acidic conditions or with fluoride-releasing reagents. This orthogonality allows for selective deprotection without affecting other protecting groups in the molecule. For example, a related compound, di-tert-Butyl dioxasilinane, is a known protecting group for 1,3-diols. synarchive.com
Common Protecting Groups for Diols
| Protecting Group | Typical Formation | Typical Cleavage |
|---|---|---|
| Acetonide | Ketone/Acetal, Acid Catalyst | Aqueous Acid |
| Benzaldehyde Acetal | Benzaldehyde, Acid Catalyst | Aqueous Acid, Hydrogenolysis |
| 1,3,2-Dioxasilinane | Dichlorosilane, Base | Acid, Fluoride Source |
Development of Novel Dioxasilinane-Based Functional Materials (General)
Functional materials derived from dioxasilinanes could potentially include:
Specialty Polymers: By functionalizing the dioxasilinane ring or the substituents on the silicon atom, these compounds could be polymerized to create materials with tailored properties.
Liquid Crystals: The rigid ring structure of the dioxasilinane, combined with appropriate substituents, could lead to the development of new liquid crystalline materials.
Precursors for Ceramics: Certain organosilicon compounds can be used as preceramic polymers, which upon pyrolysis yield silicon-based ceramics like silicon carbide or silicon oxycarbide.
Further research into the reactivity and properties of this compound is needed to fully explore its potential in the creation of advanced materials.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of organosilicon compounds, including dioxasilinanes, has often relied on processes that are energy-intensive and utilize hazardous reagents. mdpi.comdntb.gov.ua A primary focus of future research will be the development of synthetic pathways for 2-Cyclohexyl-2-methyl-1,3,2-dioxasilinane that align with the principles of green chemistry. mdpi.comresearchgate.netresearchgate.net This involves the use of renewable starting materials, minimizing waste, and employing environmentally benign solvents and catalysts.
One promising avenue is the exploration of direct synthesis methods that bypass the need for pre-functionalized silicon precursors. mdpi.com The direct reaction of elemental silicon with alcohols, for example, presents a more atom-economical route to alkoxysilanes, which are key intermediates in the synthesis of dioxasilinanes. mdpi.com Furthermore, the use of biocatalysis is an emerging trend that could revolutionize the synthesis of organosilicon compounds. nih.gov Enzymes, either naturally occurring or engineered, could offer highly selective and efficient routes to this compound under mild reaction conditions. nih.gov
Another area of intense research is the development of solvent-free or "on-water" reaction conditions, which significantly reduce the environmental impact of chemical processes. The use of photocatalysis, harnessing visible light to drive chemical reactions, is also a rapidly growing field that could lead to more sustainable synthetic methods for this class of compounds. nus.edu.sgnih.gov
Table 1: Comparison of Traditional and Emerging Sustainable Synthetic Strategies
| Feature | Traditional Synthesis | Emerging Sustainable Routes |
| Starting Materials | Often petroleum-based | Renewable feedstocks, elemental silicon |
| Catalysts | Precious metal catalysts | Earth-abundant metals, organocatalysts, biocatalysts |
| Solvents | Volatile organic solvents | Supercritical fluids, ionic liquids, water, solvent-free |
| Energy Input | High temperatures and pressures | Mild conditions, photocatalysis |
| Byproducts | Often stoichiometric and hazardous | Minimal and non-toxic |
Exploration of Novel Catalytic Systems for Dioxasilinane Formation
The formation of the dioxasilinane ring is typically achieved through the reaction of a diol with a dichlorosilane (B8785471) or a dialkoxysilane, often catalyzed by an acid or a base. Future research will undoubtedly focus on the discovery and implementation of more sophisticated and efficient catalytic systems. A significant trend is the move away from precious metal catalysts, such as platinum and rhodium, towards catalysts based on more abundant and less toxic metals like iron, copper, and cobalt. researchgate.netresearchgate.net
Organocatalysis, which utilizes small organic molecules to catalyze reactions, has emerged as a powerful tool in organic synthesis and is expected to find broader application in organosilicon chemistry. rsc.org These catalysts are often more stable, less sensitive to air and moisture, and more environmentally friendly than their metal-based counterparts. For the synthesis of this compound, novel organocatalysts could offer improved yields, selectivities, and functional group tolerance.
Furthermore, the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a key area of research. researchgate.net Immobilized catalysts can be easily separated from the reaction mixture and recycled, which is both economically and environmentally advantageous. The design of well-defined, single-site heterogeneous catalysts could lead to unprecedented levels of control over the formation of the dioxasilinane ring.
Advanced Stereoselective Synthesis of Enantioenriched Derivatives
The introduction of chirality into organosilicon compounds can lead to materials with unique optical and electronic properties, as well as applications in asymmetric catalysis and medicinal chemistry. rsc.orgacs.org Future research on this compound will likely see a strong emphasis on the development of advanced stereoselective synthetic methods to produce enantioenriched derivatives.
The silicon atom in this compound is a potential stereocenter. The development of catalytic asymmetric methods to control the stereochemistry at this center is a significant challenge and a major goal for synthetic chemists. This could be achieved through the use of chiral catalysts, including transition metal complexes with chiral ligands and chiral organocatalysts. rsc.orgacs.org
Recent advances in the enantioselective construction of silicon-stereogenic centers through methods like desymmetrization and dynamic kinetic asymmetric transformations offer a glimpse into the future of this field. rsc.org Applying these strategies to the synthesis of derivatives of this compound could open up new avenues for the creation of novel chiral materials and catalysts.
Table 2: Potential Chiral Elements in this compound Derivatives
| Chiral Element | Position | Potential Impact |
| Silicon Atom | Center of the dioxasilinane ring | Novel optical properties, chiral catalysts |
| Cyclohexyl Group | Substituent on the silicon atom | Influence on polymer morphology, liquid crystal properties |
| Dioxasilinane Ring | Substituents on the carbon backbone | Control of polymer conformation, biological activity |
Investigating the Dioxasilinane Core in New Material Science Applications (General)
The unique structural and electronic properties of the dioxasilinane core make it an attractive building block for the creation of new materials. iust.ac.ir While the specific applications of this compound are yet to be fully explored, its derivatives hold significant promise in various areas of materials science.
One area of potential is in the development of novel organosilicon polymers. wiley-vch.de The rigid dioxasilinane ring can be incorporated into polymer backbones to enhance thermal stability, mechanical strength, and gas permeability. The cyclohexyl and methyl substituents on the silicon atom can be varied to fine-tune the properties of the resulting polymers, such as their solubility, processability, and refractive index.
The dioxasilinane unit can also serve as a precursor for the formation of hybrid organic-inorganic materials. mdpi.com Through sol-gel processes, these compounds can be used to create highly cross-linked networks with tailored properties for applications such as coatings, adhesives, and sealants. mdpi.commdpi.com Furthermore, the potential for creating enantioenriched derivatives opens the door to the development of chiral materials for applications in enantioselective separations, sensing, and nonlinear optics. The exploration of these and other applications will be a major driver of future research into this compound and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
